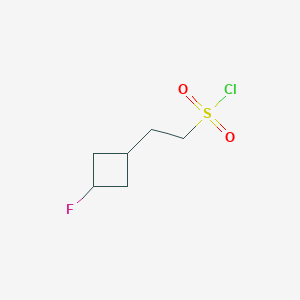
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Applications De Recherche Scientifique
Enzyme-Linked Immunosorbent Assay Development
A study highlighted the generation of broad specificity antibodies for sulfonamide antibiotics, utilizing derivatives including those related to the specified compound for developing a highly sensitive enzyme-linked immunosorbent assay (ELISA). This technique is pivotal for detecting sulfonamide antibiotics in milk samples, demonstrating the compound's utility in food safety and pharmaceutical analysis (Adrián et al., 2009).
Synthetic Organic Chemistry
Research in synthetic organic chemistry has explored the use of fluorophenyl sulfonyl azetidinyl derivatives for synthesizing β-fluoropyrroles and α-fluoro esters, showcasing their role in constructing complex organic molecules (Uno et al., 1994); (Wnuk et al., 1996). These synthetic methodologies are critical for the development of new pharmaceuticals and materials.
Antibacterial Activity
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group was discovered, indicating potent antibacterial activities against Gram-positive and Gram-negative bacteria. The study showcases the potential of such compounds in developing new antibiotics (Kuramoto et al., 2003).
Molecular Recognition in β-Lactams
Research on the crystal packing of 4-sulfonyl β-lactams has provided insights into molecular recognition in β-lactams, which is essential for the design of β-lactam antibiotics and understanding their mechanism of action (Basak et al., 2004).
Catalytic Asymmetric Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed for the catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of such compounds in enantioselective synthesis, which is crucial for the production of chiral drugs (Wang et al., 2008).
Mécanisme D'action
Target of Action
Related compounds, such as azetidin-2-ones, have been shown to target tubulin and act as selective estrogen-receptor modulators (serms) .
Mode of Action
Based on the structure and activity of related compounds, it can be inferred that it may interact with its targets in a competitive mode .
Biochemical Pathways
Related compounds have been shown to affect the synthesis of bacterial cell walls and have antiproliferative activity .
Pharmacokinetics
A related compound, jnj-42226314, has been shown to bind to its target in a time- and dose-dependent manner . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Related compounds have been shown to have antimitotic effects and act as selective estrogen-receptor modulators (serms) .
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-10(2)7-14(17)16-8-13(9-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSQTIGFNNGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)



![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)

![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)